molecular formula C16H24BrN3O4S B2525929 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide CAS No. 2415631-85-3

2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide

Cat. No.: B2525929
CAS No.: 2415631-85-3
M. Wt: 434.35
InChI Key: LSHAPYGIJJPXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the dimethylsulfamoyl group. The bromination of the benzamide moiety is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position. The final step involves coupling the piperidine derivative with the brominated benzamide under suitable reaction conditions, often using a coupling reagent such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the bromine atom can produce a variety of new compounds with different functional groups .

Scientific Research Applications

2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methoxybenzamide
  • 2-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide
  • 2-bromo-N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide

Uniqueness

2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methoxybenzamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)14-10-13(24-3)4-5-15(14)17/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHAPYGIJJPXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.